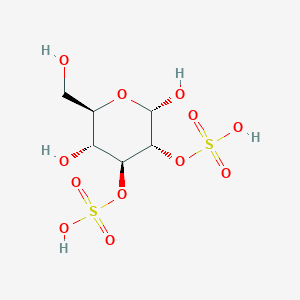

2,3-DI-O-Sulfo-alpha-D-glucopyranose

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O12S2 |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C6H12O12S2/c7-1-2-3(8)4(17-19(10,11)12)5(6(9)16-2)18-20(13,14)15/h2-9H,1H2,(H,10,11,12)(H,13,14,15)/t2-,3-,4+,5-,6+/m1/s1 |

InChI Key |

ORUZACWROKWTRH-DVKNGEFBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization of 2,3 Di O Sulfo Alpha D Glucopyranose

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful analytical methods for the structural analysis of complex carbohydrates, providing detailed information about the primary structure, stereochemistry, and conformation. researchgate.net For sulfated monosaccharides like 2,3-DI-O-Sulfo-alpha-D-glucopyranose, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals unambiguously.

The substitution of a hydroxyl group with a sulfate (B86663) group induces significant changes in the chemical shifts of nearby nuclei, a phenomenon that is key to pinpointing the locations of sulfation. nih.gov Specifically, the attachment of an electron-withdrawing sulfate group at the C2 and C3 positions of the glucopyranose ring causes a characteristic downfield shift in the signals of the directly attached protons (H2, H3) and carbons (C2, C3). Protons on O-sulfated carbon atoms typically shift downfield by 0.4-0.7 ppm, while adjacent protons are also affected to a lesser extent (0.07-0.3 ppm downfield shift). nih.gov

The anomeric configuration (α or β) is determined by analyzing the anomeric proton (H1) signal. creative-proteomics.com For an α-anomer of glucopyranose, the H1 proton is in an equatorial position, resulting in a smaller three-bond coupling constant (³JH1,H2) typically around 2-4 Hz. magritek.com In contrast, a β-anomer would feature an axial H1 with a larger coupling constant (7-8 Hz). The anomeric proton of α-glycosides also generally resonates at a lower field (further downfield) compared to its β-counterpart. creative-proteomics.commagritek.com

2D NMR experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to trace the proton-proton coupling networks within the sugar ring, starting from the well-resolved anomeric proton signal to assign all other ring protons. nih.gov Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are then used to correlate each proton with its directly attached carbon and to establish longer-range (2-3 bond) C-H correlations, respectively, leading to the complete assignment of the ¹³C spectrum. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlation Evidence |

| 1 | ~5.4-5.6 | ~92-94 | H1-H2 coupling constant (~3-4 Hz) confirms α-anomeric configuration. HMBC correlation from H1 to C5. |

| 2 | ~4.0-4.2 | ~78-80 | Downfield shift of H2 and C2 due to sulfation at C2. COSY correlation between H1 and H2. |

| 3 | ~4.2-4.4 | ~79-81 | Downfield shift of H3 and C3 due to sulfation at C3. COSY correlation between H2 and H3. |

| 4 | ~3.6-3.8 | ~69-71 | COSY correlation between H3 and H4. |

| 5 | ~3.9-4.1 | ~71-73 | COSY correlation between H4 and H5. |

| 6a, 6b | ~3.7-3.9 | ~60-62 | COSY correlations from H5 to H6a and H6b. |

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and pH. The values are predicted based on the known effects of sulfation.

While the primary structure of this compound is defined by its covalent bonds, its three-dimensional shape in solution is dynamic. The pyranose ring of glucose is not planar but exists predominantly in a stable chair conformation (⁴C₁). The conformation is largely determined by the orientation of substituents around the glycosidic linkages in larger oligosaccharides. For a monosaccharide, analysis focuses on the ring conformation and the orientation of the hydroxymethyl group (C6).

NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), provide through-space distance information between protons that are close to each other, which helps to confirm the chair conformation. nih.gov Molecular dynamics (MD) simulations complement experimental NMR data by providing a dynamic, atomic-level view of the molecule's conformational preferences and its interactions with solvent molecules. nih.govmdpi.com These computational studies can predict the most stable conformations and the flexibility of the sugar ring, offering insights into how the bulky and charged sulfate groups might influence the molecule's shape and dynamics. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of sulfated carbohydrates. Its coupling with fragmentation techniques (tandem MS) allows for detailed structural elucidation. acs.org

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally fragile molecules like sulfated sugars. acs.orgnih.gov In negative-ion mode, this compound is readily detected as multiply charged ions, such as the doubly charged [M - 2H]²⁻ ion, due to the two acidic sulfate groups. Adducts with cations like sodium, [M - 2H + Na]⁻, may also be observed. One of the challenges in the ESI-MS analysis of sulfated carbohydrates is the potential for in-source fragmentation, particularly the loss of sulfur trioxide (SO₃, 79.957 Da), which can complicate spectral interpretation. acs.org Minimizing this desulfation is critical for accurate molecular weight determination. acs.orgacs.org

Table 2: Expected Ions for this compound in Negative-Mode ESI-MS

| Ion Species | Formula | Calculated m/z |

| [M - H]⁻ | C₆H₉O₁₂S₂⁻ | 339.95 |

| [M - 2H]²⁻ | C₆H₈O₁₂S₂²⁻ | 169.97 |

| [M - H - SO₃]⁻ | C₆H₉O₉S⁻ | 259.99 |

Note: M = Molecular weight of the neutral molecule (C₆H₁₀O₁₂S₂ = 340.27 g/mol ). m/z = mass-to-charge ratio.

Tandem mass spectrometry (MS/MS) involves isolating a specific precursor ion (e.g., the [M - H]⁻ ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). ucdavis.eduscienceopen.com The resulting fragment ions provide a fingerprint that can be used to deduce the molecule's structure.

For sulfated monosaccharides, fragmentation is a competition between two main pathways: cleavage of the fragile sulfate groups and cross-ring cleavages of the carbohydrate backbone. acs.org

Sulfate Loss: The most common fragmentation pathway is the neutral loss of SO₃. For a disulfated compound, sequential losses of two SO₃ molecules are often observed. While this confirms the number of sulfate groups, it removes positional information.

Cross-Ring Cleavage: Fragmentation of the sugar ring itself can provide information about the location of substituents. The nomenclature developed by Domon and Costello is used to label these fragments (e.g., ⁰,²A, ¹,⁵X ions). The masses of these cross-ring fragments can help differentiate between isomers, as the location of the sulfate groups influences which bonds are preferentially cleaved. researchgate.net For example, fragmentation patterns can help distinguish a 2,3-disulfated isomer from a 3,4- or 2,6-disulfated one.

Careful analysis of the MS/MS spectrum, particularly the relative abundance of fragments from sulfate loss versus cross-ring cleavage, is essential for the structural characterization of this compound. acs.orgacs.org

Chromatographic Methods for Purity Assessment and Isolation

The purification and purity analysis of highly polar and charged molecules like this compound requires specialized chromatographic techniques.

Anion-exchange chromatography (AEC) is the primary method for isolating and purifying sulfated carbohydrates from reaction mixtures or natural extracts. oup.comresearchgate.net Molecules are separated based on the strength of their interaction with a positively charged stationary phase. A salt gradient, typically using sodium chloride (NaCl), is used to elute the bound compounds, with more highly charged species (like disulfated monosaccharides) eluting at higher salt concentrations than their non-sulfated or mono-sulfated counterparts. researchgate.netnih.gov

For purity assessment and analytical separation, high-performance liquid chromatography (HPLC) is employed. Several HPLC modes can be used:

Anion-Exchange HPLC (HPAEC): Offers high-resolution separation of charged carbohydrates and is often coupled with pulsed amperometric detection (PAD) or mass spectrometry. nih.gov

Reverse-Phase Ion-Pair HPLC (RPIP-HPLC): This technique adds a positively charged ion-pairing agent (e.g., tetrabutylammonium) to the mobile phase, which forms a neutral complex with the sulfated analyte. This complex can then be separated on a standard reversed-phase (e.g., C18) column. acs.org This method is particularly useful for coupling with ESI-MS because it uses volatile mobile phases. acs.org

These chromatographic methods are essential for ensuring the sample is free of isomeric impurities, starting materials, or byproducts from sulfation reactions, which is a prerequisite for accurate spectroscopic characterization.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust High-Performance Liquid Chromatography (HPLC) methods is crucial for the analysis and purification of sulfated carbohydrates like this compound. The process involves a systematic approach to optimize separation parameters to ensure the analytical procedure is suitable for its intended purpose. Key considerations in method development include defining the analytical target profile (ATP), understanding the physicochemical properties of the analyte, and selecting appropriate chromatographic conditions, including the stationary phase, mobile phase composition, and detection method. europa.eu

For charged analytes such as sulfated monosaccharides, method development often focuses on techniques that can effectively handle their hydrophilic and anionic nature. Ion-pair reversed-phase HPLC (IP-RP-HPLC) has emerged as a particularly effective strategy. researchgate.netacs.org The development of these methods requires careful selection of an ion-pairing reagent (IPR), optimization of its concentration, and adjustment of mobile phase pH and organic modifier gradients to achieve the desired resolution and sensitivity. acs.orgnih.gov

A critical aspect of method development is validation, which ensures the reliability of the analytical procedure. nih.gov Validation parameters typically include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy (recovery). nih.govpensoft.net For complex analyses, such as the monomeric profiling of polysaccharides, pre-column derivatization, for instance with 1-phenyl-3-methyl-5-pyrazolone (PMP), can be employed to enhance detection and separation efficiency. nih.gov The entire development and validation process aims to create a method that is specific, linear, precise, and accurate for the quantitative determination of the target compound. pensoft.net

Table 1: Key Parameters in HPLC Method Development for Sulfated Carbohydrates

| Parameter | Description | Considerations for Sulfated Glucopyranose |

|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analyte. | C18 (octadecylsilane) is commonly used for reversed-phase and ion-pair chromatography. researchgate.net |

| Mobile Phase | The solvent that moves the analyte through the column. | Typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) (ACN). nih.gov |

| Ion-Pairing Reagent | A mobile phase additive that forms a neutral complex with the charged analyte. | Alkyl ammonium (B1175870) salts such as triethylamine (B128534) (TEA) or dibutylamine (B89481) (DBA) are frequently used. researchgate.netnih.gov |

| pH | The acidity or alkalinity of the mobile phase. | Affects the charge state of the analyte and the ion-pairing reagent, influencing retention and resolution. acs.org |

| Detection | The method used to visualize the analyte as it elutes from the column. | UV detection (at 210 and 254 nm) is common, especially if the analyte has a chromophore or is derivatized. Mass spectrometry (MS) provides structural information. nih.govnih.gov |

Reversed-Phase Ion-Pair HPLC for Oligosaccharide Separation

Reversed-Phase Ion-Pair High-Performance Liquid Chromatography (RPIP-HPLC) is an increasingly popular and powerful technique for the separation of charged compounds, including sulfated oligosaccharides and their monosaccharide units. acs.org This method is particularly advantageous for analyzing glycosaminoglycan (GAG) derivatives, which, like this compound, are highly acidic due to sulfate and carboxylate groups. researchgate.net The fundamental principle of RPIP-HPLC involves the addition of a lipophilic ion-pairing reagent to the mobile phase. nih.gov This reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated on a nonpolar, hydrophobic stationary phase, such as C18. nih.govresearchgate.net

The retention and resolution in RPIP-HPLC are influenced by several factors, including the hydrophobicity of the stationary phase, the charge and concentration of the ion-pairing reagent, and the ionic strength and organic modifier concentration of the mobile phase. nih.gov The order of elution is primarily related to the number of sulfate modifications and secondarily to the length of the oligosaccharide chain. researchgate.net

Various ion-pairing reagents have been successfully employed. Dibutylamine (DBA) has been identified as well-suited for heparan sulfate analysis because it is volatile, leads to shorter retention times, and reduces overlapping charge states in mass spectrometry detection. researchgate.net Other reagents like triethylamine (TEA) are also used, often in conjunction with buffers such as ammonium acetate. nih.gov The optimization of mobile phase pH and the concentration of the ion-pairing agent is a delicate balance; the concentration must be sufficient to separate highly sulfated species without compromising the sensitivity of mass spectrometry detection. acs.orgnih.gov RPIP-HPLC is readily compatible with LC-MS, which aids in structure identification and quantification, although sulfate fragmentation can be a challenge during ionization. nih.gov

Table 2: Example RPIP-HPLC Conditions for Sulfated Oligosaccharide Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | In-house packed C18 researchgate.net | C18 analytical column nih.gov |

| Ion-Pairing Reagent | Dibutylamine (DBA) researchgate.net | Triethylamine (TEA) (~0.8 mM) nih.gov |

| Mobile Phase A | Varies (e.g., aqueous buffer with IPR) | 10 mM ammonium acetate, 10% ACN, pH 8.3 with TEA nih.gov |

| Mobile Phase B | Varies (e.g., organic solvent with IPR) | 10 mM ammonium acetate, 30% ACN, pH 8.3 with TEA nih.gov |

| Gradient | Not specified | 0-100% B over 20 min nih.gov |

| Detection | ESI-TOF-MS researchgate.net | UV (210 and 254 nm) nih.gov |

X-ray Crystallography and Cryo-Electron Microscopy of Glycocomplexes Containing Sulfated Glucopyranose Units

X-ray crystallography is a primary experimental technique for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org This method has been fundamental in revealing the structure and function of numerous biological molecules, including proteins and nucleic acids. wikipedia.org In the context of glycobiology, X-ray crystallography provides invaluable insights into the architecture of glycocomplexes, such as proteins bound to sulfated carbohydrate ligands. The process involves crystallizing a purified sample of the glycocomplex and exposing it to a beam of X-rays. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which a detailed atomic model of the molecule can be built and refined. nih.govsci-hub.se

The structural determination of proteins complexed with sulfated ligands, such as sulfate ions or sulfated monosaccharides, can reveal critical details about binding interactions. For example, crystallographic studies have shown sulfate ions bound in the active sites of enzymes, held by electrostatic interactions with positively charged residues like arginine. sci-hub.se This information is crucial for understanding enzyme mechanisms and can serve as a basis for designing pharmaceutical drugs. wikipedia.org While obtaining high-quality crystals of proteins, especially glycocomplexes, can be a significant bottleneck, advancements in synchrotron radiation sources have facilitated the analysis of large numbers of structures. sci-hub.selibretexts.org

Cryo-electron microscopy (cryo-EM) is an alternative and complementary technique for determining the structure of large macromolecular complexes. Unlike X-ray crystallography, cryo-EM does not require the sample to be crystallized. Instead, the sample is flash-frozen in a thin layer of vitrified ice and imaged with an electron microscope. Thousands of images of individual particles are then computationally averaged and reconstructed to generate a 3D model. Cryo-EM is particularly powerful for studying large, flexible, or heterogeneous complexes that are difficult to crystallize, making it a valuable tool for investigating the structure of complex glycoproteins and other glycoconjugates containing sulfated sugar units.

Computational Chemistry and Molecular Modeling for Structural Insights

Computational chemistry and molecular modeling provide powerful tools for gaining structural and conformational insights into sulfated carbohydrates like this compound. nih.gov These theoretical methods complement experimental techniques by allowing for the detailed exploration of molecular structures, energies, and dynamics at an atomic level. Force field-based molecular mechanics simulations are commonly used to study the conformational preferences of carbohydrates. nih.gov To accurately model sulfated sugars, force fields must be specifically parameterized for the sulfate groups. This is often achieved by using experimental data from X-ray crystallography of sulfated monosaccharides to derive appropriate parameters. nih.gov

Once parameterized, these tools can be used to evaluate the conformational energies of sulfated repeating units within larger polysaccharides, taking into account factors like rotation around the glycosidic linkages and the sulfate groups. nih.gov Such studies can predict stable conformations, such as the helical structures of polymers like carrageenans, and compare these predictions with experimental data from techniques like X-ray fiber diffraction. nih.gov

Molecular dynamics (MD) simulations can further be used to investigate the behavior of sulfated carbohydrates in solution, providing insights into their flexibility and interactions with surrounding water molecules or biological partners. scilit.com For instance, theoretical studies on α-D-glucopyranose have examined its hydration structure, highlighting the complex network of hydrogen bonds between the sugar's hydroxyl groups and water. scilit.com Expanding computational studies to better understand polysaccharide-protein interactions is an area of ongoing development. bu.edu These computational approaches are essential for building a comprehensive understanding of how the specific sulfation pattern of a carbohydrate influences its three-dimensional structure and, consequently, its biological function.

Biological Systems and Intermolecular Interactions Involving 2,3 Di O Sulfo Alpha D Glucopyranose

Role in Cell Signaling and Protein Recognition Mechanisms

The precise arrangement of sulfate (B86663) groups on GAGs like heparan sulfate (HS) acts as a form of "sulfation code" that is recognized by various proteins, thereby modulating their activity and influencing cellular signaling pathways.

Modulation of Kinase Activity, e.g., IKK1/α and IKK2/β Interactions

The direct interaction of 2,3-Di-O-Sulfo-alpha-D-glucopyranose with I-kappa-B kinase (IKK) subunits IKK1 (IKKα) and IKK2 (IKKβ) is not well-documented in existing literature. The IKK complex is a central regulator of the NF-κB signaling pathway, which is crucial for immune and inflammatory responses. nih.govresearchgate.net The catalytic activity of IKKα and IKKβ involves phosphorylating inhibitor of κB (IκB) proteins, leading to their degradation and the subsequent activation of NF-κB. nih.govnih.gov

While direct evidence is lacking for the specific sulfated compound, research has shown that glucosamine (B1671600) derivatives can influence IKK activity. For instance, the glucosamine derivative 2-(N-Acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA) has been demonstrated to inhibit the kinase activity of IKKα. mdpi.com This suggests that monosaccharide structures can interact with and modulate the function of these key signaling kinases. However, the influence of specific sulfation patterns, such as the 2,3-disulfo configuration, on this interaction remains an area for further investigation.

| Kinase Subunit | Interacting Molecule | Observed Effect |

| IKKα | 2-(N-Acetyl)-L-phenylalanylamido-2-deoxy-β-D-glucose (NAPA) | Inhibition of kinase activity mdpi.com |

| IKKα / IKKβ | This compound | No direct interaction data available |

Specific Binding with Growth Factors, Chemokines, and Enzymes

The sulfation patterns of heparan sulfate are critical for its interactions with a multitude of proteins, including growth factors, chemokines, and enzymes. nih.gov These interactions are vital for processes like cell growth, inflammation, and tissue repair. The specific arrangement of sulfate groups creates electrostatic surfaces that bind to positively charged domains on proteins. nih.gov

| Protein Class | Specific Example | Role of Sulfation in Binding |

| Growth Factors | Fibroblast Growth Factor-2 (FGF-2) | Specific sulfation patterns on HS are required for binding, dimerization, and activation of FGF receptors. researchgate.netnih.gov 3-O-sulfation has been shown to be a key determinant. nih.gov |

| Chemokines | CXCL1, CXCL5 | Binding affinity to GAGs is influenced by the degree and pattern of sulfation; binding to HS is generally of higher affinity than to chondroitin (B13769445) sulfate. nih.govuark.edu |

| Enzymes | Plasminogen Activator Inhibitor-1 (PAI-1) | Heparin and heparan sulfate enhance the inhibitory activity of PAI-1 towards urokinase, suggesting a direct interaction. nih.gov |

Contribution to Glycosaminoglycan (GAG) Functionality

Occurrence and Significance in Heparin and Heparan Sulfate Oligosaccharides

Heparin and heparan sulfate are linear polysaccharides composed of repeating disaccharide units of a uronic acid (either L-iduronic acid or D-glucuronic acid) and D-glucosamine. nih.gov These chains undergo extensive and variable modifications during their biosynthesis, including N-sulfation, N-acetylation, and O-sulfation at various positions, such as the C2 of the uronic acid and the C3 and C6 of the glucosamine. nih.gov

The 3-O-sulfation of glucosamine is a particularly rare but functionally critical modification in both heparin and HS. nih.gov This modification is installed by a family of enzymes known as heparan sulfate 3-O-sulfotransferases (Hs3sts). nih.gov While 6-O-sulfation is more common, the combination leading to multiply sulfated units, including potentially 2,3-disulfated glucosamine in the context of the polymer, contributes to creating highly sulfated domains. These domains are the primary sites for high-affinity interactions with a variety of proteins, underscoring the significance of these specific sulfation patterns. nih.gov

Enzymatic Specificity of Heparinases Towards Sulfated Glucopyranose Linkages

Heparinases are enzymes, typically derived from bacteria like Flavobacterium heparinum, that cleave heparin and heparan sulfate chains. nih.gov They are crucial tools for the structural analysis of these complex polysaccharides. The three main heparinases (I, II, and III) exhibit distinct specificities based on the sulfation patterns of their substrates. nih.govresearchgate.net

A key finding is that the presence of a 3-O-sulfate group on a glucosamine residue often confers resistance to cleavage by heparinases at the adjacent glycosidic linkage. nih.govresearchgate.netnih.gov Specifically, glucosamine 3-O-sulfation at the reducing end of a glycosidic linkage makes that linkage resistant to cleavage by all three heparinases. nih.gov This resistance is a critical factor in both the enzymatic analysis of heparin/HS and in the generation of low molecular weight heparins, as it can protect specific functional domains, such as the antithrombin III binding site, from degradation. nih.gov

| Enzyme | Primary Cleavage Site Specificity | Effect of 3-O-Sulfation on Glucosamine |

| Heparinase I | Cleaves linkages in highly sulfated regions, typically adjacent to a 2-O-sulfated iduronic acid. nih.gov | A 3-O-sulfate group on the glucosamine at the reducing end of the linkage imparts resistance to cleavage. nih.gov |

| Heparinase II | Broader specificity, cleaving at linkages containing both sulfated and non-sulfated uronic acids. nih.gov | A 3-O-sulfate group on the glucosamine at the reducing end of the linkage imparts resistance to cleavage. nih.govresearchgate.net |

| Heparinase III | Prefers to cleave in under-sulfated regions, typically at linkages containing a non-sulfated glucuronic acid. nih.gov | A 3-O-sulfate group on the glucosamine at the reducing end of the linkage imparts resistance to cleavage. nih.govresearchgate.net |

Structural Requirements for Antithrombin III Binding and Coagulation Cascade Modulation

The primary anticoagulant activity of heparin is mediated through its high-affinity binding to the serine protease inhibitor Antithrombin III (ATIII). nih.govwikipedia.org This interaction dramatically accelerates the rate at which ATIII inhibits key coagulation proteases like thrombin and Factor Xa. nih.govyoutube.com

The binding of heparin to ATIII is highly specific and depends on a unique pentasaccharide sequence within the heparin chain. A critical component of this sequence is a glucosamine residue that is sulfated at the 3-O position. nih.govnih.gov The removal of this single 3-O-sulfate group results in a massive reduction in binding affinity for ATIII. nih.gov The full, high-affinity binding sequence is generally defined as: GlcNAc/NS(6S)-GlcA-GlcNS(3S,6S) -IdoA(2S)-GlcNS(6S). The central, uniquely 3-O-sulfated glucosamine residue is the key determinant for this interaction. While 2-O-sulfation of the adjacent iduronic acid is also important, the 3-O-sulfation of the glucosamine is indispensable for high-affinity binding and the subsequent anticoagulant effect. nih.govnih.gov

Implications of Sulfation in Chondroitin Sulfate Conformation and Activity

Chondroitin sulfate (CS) is a major glycosaminoglycan (GAG) composed of repeating disaccharide units of glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc). The biological activity of CS is profoundly influenced by its "sulfation code"—the specific pattern of sulfate groups along the polysaccharide chain. researchgate.net This code determines the chain's conformation and its ability to bind to a vast array of proteins, including growth factors, cytokines, and cell surface receptors. oup.comoup.com

Research on oversulfated chondroitin sulfate has shown that increasing the degree of sulfation, including at the 2-O and 3-O positions of the uronic acid residue, can enhance certain biological activities, such as anticoagulant effects. nih.gov This highlights the principle that the density and specific arrangement of sulfate groups are critical determinants of biological activity.

Table 1: Common Sulfation Patterns in Chondroitin Sulfate and Their Significance

| Sulfation Pattern | Disaccharide Unit Composition | Known Biological Relevance |

|---|---|---|

| CS-A | GlcA - GalNAc(4S) | High cytokine production activity in murine splenocytes. oup.com |

| CS-C | GlcA - GalNAc(6S) | Involved in neural development and injury response. oup.com |

| CS-D | GlcA(2S) - GalNAc(6S) | Promotes neurite outgrowth. mdpi.com |

| CS-E | GlcA - GalNAc(4S,6S) | Promotes neurite outgrowth and has been implicated in tumor invasion. mdpi.com |

This table provides examples of known chondroitin sulfate sulfation patterns and their functions. The specific impact of an isolated monosaccharide like this compound on CS conformation is not directly documented but is understood through the principles of how sulfation at these positions affects GAG structure.

Glycan-Protein Interactions and Host-Pathogen Recognition

Sulfated glycans on host cell surfaces, particularly heparan sulfate proteoglycans (HSPGs), are frequently co-opted by pathogens as initial attachment sites for infection. oup.com The negative charge and specific structure of these glycans mediate electrostatic interactions with viral surface proteins, facilitating viral entry. neb.com

Sulfated carbohydrates, including polysaccharides and smaller oligosaccharides, can act as potent inhibitors of viral binding and entry. The primary mechanism is competitive inhibition. mdpi.com These molecules mimic the structure of cell surface heparan sulfate, acting as soluble decoys that bind to the virus. mdpi.com By occupying the GAG-binding sites on viral envelope proteins, they block the virus from attaching to the host cell, which is the crucial first step of infection. oup.comjohnshopkins.edu

The efficacy of a sulfated carbohydrate as a viral inhibitor depends on several factors, including its size, degree of sulfation, and the specific arrangement of sulfate groups. A higher degree of sulfation generally leads to a stronger negative charge and enhanced binding to positively charged domains on viral proteins. johnshopkins.edu Molecules like this compound, with its dense localized negative charge, exemplify the type of structure that can engage in these strong electrostatic interactions. This competitive binding can prevent the virus from interacting with its primary receptors on the host cell, thereby neutralizing its infectivity. oup.comoup.com

Table 2: Examples of Viruses Known to Interact with Sulfated Glycans for Host Cell Entry

| Virus Family | Specific Virus Example | Viral Protein Involved | Host Cell Glycan |

|---|---|---|---|

| Herpesviridae | Herpes Simplex Virus (HSV) | Glycoprotein C (gC), Glycoprotein B (gB) | Heparan Sulfate |

| Coronaviridae | SARS-CoV-2 | Spike Protein (RBD) | Heparan Sulfate |

| Flaviviridae | Dengue Virus (DENV) | Envelope (E) protein | Heparan Sulfate |

This table illustrates the general principle of virus-glycan interactions. Sulfated molecules like this compound are studied for their potential to interfere with these interactions based on the established mechanism of competitive inhibition.

In immunology, an epitope is the specific part of an antigen that is recognized by the immune system, such as by an antibody or a T-cell receptor. Carbohydrate structures, including sulfated glycans, can serve as critical epitopes that elicit and modulate immune responses. nih.gov The addition of sulfate groups creates unique structural features that can be specifically recognized by glycan-binding proteins (lectins) on immune cells or by antibodies. mdpi.com

The specific pattern of sulfation on a glycan is a key determinant of its identity as an epitope. For example, the sialyl 6-sulfo Lewis X structure is a well-known glycan epitope that acts as a ligand for L-selectin, mediating lymphocyte trafficking. oup.com Alterations in glycan sulfation patterns are associated with various diseases, including cancer and chronic inflammation, where they can function as disease-specific biomarkers. mdpi.comoup.com For instance, certain sulfated N-glycans are upregulated in the serum of breast cancer patients and are recognized by the immune system. mdpi.com

A molecule such as this compound represents a fundamental sulfated epitope. The precise orientation and dense charge of its sulfate groups could be recognized with high specificity by antibodies or lectins. The immune system's ability to generate antibodies that can distinguish between different sulfated carbohydrates highlights the importance of these structures in immune recognition and surveillance. johnshopkins.edu The study of such specific sulfated epitopes is crucial for understanding disease pathogenesis and for the development of novel diagnostics and therapeutics. oup.comjohnshopkins.edu

Structure Activity Relationship Sar Elucidation for Sulfated Glucopyranose Derivatives

Influence of Sulfate (B86663) Group Position and Density on Biological Affinity

The biological activity of sulfated polysaccharides is highly dependent on their specific structure, including the degree and pattern of sulfation. patsnap.com This structural diversity allows for the fine-tuning of interactions with biological molecules, leading to a wide range of potential applications. researchgate.net For instance, in the context of selectin binding, the location of sulfate groups on a carbohydrate ligand is crucial. Selectins are a family of cell adhesion molecules that mediate inflammatory responses and other physiological processes by recognizing specific carbohydrate structures. nih.gov

Research on synthetic oligosaccharides has demonstrated that specific sulfation patterns are required for high-affinity binding to different selectins (E-, P-, and L-selectin). While all three selectins can recognize the sialyl-Lewisx epitope, they each display distinct preferences for modified carbohydrate ligands. nih.gov For example, studies on sulfated sialyl Lewis X derivatives have shown that even subtle changes in the position of a sulfate group can lead to significant differences in binding avidity to E-, P-, and L-selectin. This highlights the importance of a well-defined sulfation pattern for selective recognition.

To illustrate the impact of sulfation patterns on biological affinity, the following table presents the inhibitory concentrations (IC50) for a series of synthetic oligosaccharides targeting E-selectin. Although these are not glucopyranose derivatives, they clearly demonstrate the principle that the presence and position of charged groups (in this case, sialic acid, which is often functionally mimicked by sulfate groups) significantly impact binding affinity.

Table 1: Inhibitory Activity of Sialyl Lewis Analogues against E-selectin

| Compound | Structure | IC50 (µM) |

|---|---|---|

| Sialyl Lewis x (sLex) | Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc | 750 |

| Sialyl Lewis a (sLea) | Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc | 220 |

| Amino-sLea | Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNH2 | 21 |

Data sourced from studies on selectin-carbohydrate interactions. nih.gov This interactive table demonstrates how modifications to the carbohydrate structure, such as the replacement of an N-acetyl group with an amino group, can significantly enhance binding affinity.

For 2,3-di-O-sulfo-alpha-D-glucopyranose, the presence of two sulfate groups on adjacent hydroxyls creates a dense region of negative charge. This specific arrangement would be expected to favor binding to proteins with a complementary pocket rich in positively charged amino acids. The affinity and specificity of this interaction would be highly dependent on the geometry of this binding pocket.

Stereochemical and Conformational Determinants of Bioactivity

The biological activity of sulfated glucopyranose derivatives is not solely dependent on the presence and location of sulfate groups but is also profoundly influenced by the molecule's stereochemistry and conformational preferences. The rigid chair-like conformation of the pyranose ring positions the hydroxyl and sulfate groups in specific spatial orientations, which is critical for recognition by and binding to target proteins.

The typical conformation for a D-glucopyranose ring is the chair form designated as 4C1. nih.gov However, the introduction of bulky and highly charged sulfate groups, particularly on adjacent positions like C2 and C3, can introduce significant steric and electrostatic repulsive forces. These forces can lead to distortions of the pyranose ring, potentially favoring alternative conformations such as a skew-boat or an inverted chair (1C4) conformation. nih.gov NMR spectroscopy and molecular mechanics calculations are powerful tools for investigating these conformational properties. nih.govnih.gov

Studies on a fully sulfated C-C linked hexasaccharide have shown that the presence of sulfate substituents can drive internal sugar rings into an unusual 1C4 chair conformation, while the outer rings maintain the typical 4C1 form. nih.gov This demonstrates that sulfation can induce significant conformational changes along a carbohydrate chain. nih.gov These conformational shifts are critical because they alter the three-dimensional presentation of the sulfate groups and other recognition elements, thereby modulating the molecule's ability to fit into a protein's binding site.

The stereochemistry of the glycosidic linkage (alpha or beta) is another crucial determinant of bioactivity. In the case of this compound, the alpha anomeric configuration places the C1 position in an axial orientation. This, combined with the orientations of the sulfate groups at C2 (axial) and C3 (equatorial) in a standard 4C1 conformation, creates a unique three-dimensional structure. Any conformational changes induced by the sulfate groups would alter the spatial relationship between these key functional groups.

NMR analysis, specifically through the measurement of nuclear Overhauser effects (NOEs) and spin-spin coupling constants, can provide detailed insights into the conformational effects of sulfation. nih.gov For example, sulfation at different positions on a heparan sulfate oligosaccharide has been shown to produce distinct conformational changes, which can be either localized to the sulfated residue or propagated along the entire polymer backbone. nih.gov

Table 2: Key Conformational Descriptors of Glucopyranose Derivatives

| Parameter | Description | Implication for Bioactivity |

|---|---|---|

| Ring Conformation (e.g., 4C1, 1C4, Skew-Boat) | The three-dimensional shape of the six-membered pyranose ring. | Determines the spatial orientation of substituents, directly impacting the fit into a protein's binding site. |

| Glycosidic Torsion Angles (Φ/Ψ) | The angles of rotation around the glycosidic bonds linking sugar units in an oligosaccharide. | Defines the overall shape and flexibility of a larger carbohydrate molecule, influencing its presentation to a biological target. |

| Anomeric Configuration (α/β) | The stereochemistry at the anomeric carbon (C1). | Affects the orientation of the substituent at C1 and can influence the overall conformation and binding properties. |

This interactive table summarizes the key conformational parameters that determine the bioactivity of glucopyranose derivatives. Understanding these parameters is essential for designing effective glycomimetic drugs.

Therefore, the bioactivity of this compound is a direct consequence of the interplay between its specific sulfation pattern and the resulting conformational preferences of the glucopyranose ring.

Rational Design Principles for Glycomimetic Development

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates but with improved drug-like properties, such as enhanced stability, better bioavailability, and higher affinity for their biological targets. unimi.itnih.gov The rational design of glycomimetics based on this compound involves a systematic approach to modify its structure to optimize its therapeutic potential.

A primary principle in glycomimetic design is to identify the key pharmacophore—the essential structural features required for biological activity. For this compound, the pharmacophore would likely consist of the two sulfate groups at the C2 and C3 positions and their specific spatial orientation on the glucopyranose scaffold. The design process would then focus on retaining this pharmacophore while modifying other parts of the molecule to improve its properties.

One common strategy is simplification. The glucopyranose ring can be replaced with a simpler, non-carbohydrate scaffold that holds the key sulfate groups in the correct orientation. This can lead to compounds that are easier to synthesize and may have better metabolic stability since they are not recognized by glycosidases. For example, pseudo-sugars, where the ring oxygen is replaced by a methylene (B1212753) group, can be used to create more stable analogues. nih.gov

Another key principle is to enhance binding affinity by introducing new favorable interactions with the target protein. This can be achieved by adding hydrophobic groups that can interact with nonpolar regions of the protein's binding site. nih.gov For instance, the anomeric position of the glucopyranose could be modified with an aromatic ring to create additional hydrophobic or cation-π interactions. This dual-element recognition strategy, combining the essential sulfate groups with a hydrophobic moiety, can lead to glycomimetics with both high affinity and selectivity. nih.gov

Computational modeling plays a crucial role in the rational design process. Molecular dynamics simulations can be used to understand the conformational behavior of the parent compound and to predict how structural modifications will affect its shape and flexibility. rsc.org Docking studies can then be used to predict the binding mode of designed glycomimetics to their target protein, allowing for the prioritization of compounds for synthesis and biological evaluation.

Finally, the principle of multivalency can be applied to enhance the avidity of the glycomimetic. nih.gov Many carbohydrate-protein interactions are naturally multivalent. By linking multiple copies of a glycomimetic ligand onto a larger scaffold, it is possible to achieve a significant increase in binding strength through the chelate effect. The design of the scaffold and the spacing of the ligands are critical for optimizing this multivalent interaction. nih.gov

Table 3: Strategies in Rational Glycomimetic Design

| Strategy | Principle | Example Application for a Sulfated Glucopyranose Derivative |

|---|---|---|

| Pharmacophore Identification | Isolate the minimal structural elements required for biological activity. | Retain the 2,3-disulfate pattern while simplifying the rest of the molecule. |

| Scaffold Hopping | Replace the carbohydrate core with a non-carbohydrate structure that maintains the correct spatial arrangement of key functional groups. | Use a cyclohexane (B81311) or aromatic ring to present the sulfate groups in the desired orientation. |

| Bioisosteric Replacement | Substitute parts of the molecule with other chemical groups that have similar physical or chemical properties but may improve stability or affinity. | Replace the glycosidic oxygen with sulfur (thioglycoside) to increase stability against enzymatic cleavage. |

| Structure-Based Design | Use the 3D structure of the target protein to design ligands that fit optimally into the binding site. | Add a hydrophobic extension to the molecule to interact with a known nonpolar pocket in the target protein. |

| Multivalency | Link multiple copies of the ligand to a scaffold to increase binding avidity through simultaneous interactions. | Synthesize a polymer or dendrimer decorated with multiple this compound units. |

This interactive table outlines common strategies used in the rational design of glycomimetics, with potential applications for developing derivatives of this compound.

By applying these principles, it is possible to systematically evolve a lead compound like this compound into a potent and selective glycomimetic drug candidate.

Emerging Research Frontiers and Future Directions in 2,3 Di O Sulfo Alpha D Glucopyranose Research

Novel Synthetic Methodologies for Complex Sulfated Structures

The synthesis of complex sulfated carbohydrates with defined structures, such as 2,3-DI-O-Sulfo-alpha-D-glucopyranose, presents a significant chemical challenge. Traditional methods for sulfating polysaccharides often involve harsh reagents like chlorosulfuric acid or concentrated sulfuric acid, which can lead to non-selective sulfation and degradation of the carbohydrate backbone. rsc.orgresearchgate.net Consequently, a major frontier in carbohydrate chemistry is the development of milder and more regioselective synthetic methods.

Modern approaches frequently utilize sulfur trioxide-amine complexes, such as sulfur trioxide pyridine (B92270) (SO₃•Py) and sulfur trioxide dimethylformamide (SO₃•DMF), in polar organic solvents. bu.edu These reagents allow for sulfation under milder conditions, which helps to preserve the integrity of the polymer chain. researchgate.net However, achieving site-specific sulfation on particular hydroxyl groups remains a primary obstacle.

Current research is exploring several innovative strategies to overcome this challenge:

Biomimetic Approaches: Utilizing enzymes that naturally install sulfate (B86663) groups, such as sulfotransferases, in chemoenzymatic strategies can provide exceptional control over the sulfation pattern. acs.org This approach mimics the biological synthesis pathways to create complex, specifically sulfated structures that are difficult to produce through purely chemical means. acs.org

Protecting Group Strategies: Advanced organic synthesis relies on sophisticated protecting group manipulations to temporarily block certain hydroxyl groups, directing the sulfating agent to the desired positions. The development of novel protecting groups that can be selectively removed under mild conditions is an active area of research.

One-Pot Reactions: Designing multi-step reaction sequences that can be carried out in a single reaction vessel improves efficiency and yield. These one-pot methodologies are being developed to streamline the synthesis of complex sulfated oligosaccharides.

| Reagent/Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Concentrated Sulfuric Acid | Inexpensive and potent | Harsh conditions, causes degradation, non-selective | researchgate.net |

| Sulfur Trioxide-Amine Complexes (e.g., SO₃•Py) | Milder conditions, minimal degradation, high degree of sulfation | Can still result in non-selective sulfation | researchgate.netbu.edu |

| Chemoenzymatic Synthesis | High regioselectivity and stereoselectivity, mimics natural processes | Enzyme availability and stability can be limiting | acs.org |

Development of Advanced Analytical Platforms for Glycanomics

The structural complexity and often low abundance of sulfated glycans in biological samples make their analysis exceptionally challenging. creative-proteomics.commdpi.com The labile nature of the sulfate groups, which can be easily lost during certain analytical procedures, further complicates characterization. rsc.org The field of glycanomics is therefore pushing the development of highly sensitive and sophisticated analytical platforms to comprehensively profile and sequence these molecules. creative-proteomics.com

Key analytical techniques at the forefront of sulfated glycan analysis include:

Mass Spectrometry (MS): MS is a cornerstone of glycomic profiling. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used for high-throughput profiling, while tandem MS (MS/MS) provides detailed structural information through fragmentation analysis. rsc.orgnih.gov However, standard MS methods often struggle to differentiate between isomers (molecules with the same mass but different structures). oup.com Advanced activation methods such as electron-transfer dissociation (ETD) and ultraviolet photodissociation (UVPD) are being developed to generate more informative fragment ions for unambiguous structural elucidation. rsc.org

Liquid Chromatography (LC) and Capillary Electrophoresis (CE): These separation techniques are essential for analyzing complex mixtures of glycans before they are introduced to the mass spectrometer. creative-proteomics.com Multidimensional high-performance liquid chromatography (HPLC) mapping, which uses multiple column types to separate glycans based on different properties, is a powerful method for identifying and profiling sulfated N-glycans. oup.comoup.com

Integrated Platforms: The most powerful approaches integrate multiple analytical techniques. For example, combining functional metagenomic screening with high-performance glycoanalytics has enabled the discovery of new enzymes, like sugar-specific sulfatases, that can be used as tools to verify the presence of sulfation in N-glycans. glyxera.com

| Technique | Primary Application | Key Advantage | Limitation | Reference |

|---|---|---|---|---|

| MALDI-TOF MS | Profiling of sulfated N-glycans | High sensitivity and throughput | Difficulty in distinguishing isomers | mdpi.comnih.gov |

| Multidimensional HPLC | Separation and identification of isomers | Excellent resolution of complex mixtures | Can be time-consuming | oup.comoup.com |

| Tandem MS (CID, ETD, UVPD) | Detailed structural sequencing | Provides linkage and branching information | Sulfate groups can be labile under certain conditions | rsc.org |

| Capillary Electrophoresis (CE) | Separation of charged glycans | High efficiency and resolution | Requires sensitive detection methods | creative-proteomics.com |

Mechanistic Studies of Glycoconjugate Biosynthesis and Degradation

Understanding how cells synthesize and degrade sulfated glycoconjugates is fundamental to deciphering their biological roles. glycopedia.eu Glycoconjugate biosynthesis is an intricate, stepwise process involving a host of enzymes, primarily glycosyltransferases and sulfotransferases, that are often located at membrane interfaces like the Golgi apparatus. researchgate.netnih.gov Recent structural and functional studies of these enzymes are providing unprecedented insight into the mechanisms of glycan assembly and modification. glycopedia.eunih.gov

Conversely, the degradation of sulfated glycans is equally important. In the human gut, for example, bacteria have evolved specific enzymes called carbohydrate sulfatases to break down and utilize sulfated glycans from host tissues or diet as a nutrient source. nih.gov Structural biology studies of these sulfatases are revealing how they achieve specificity for particular glycan substrates. nih.gov This knowledge is crucial, as the activity of these enzymes can influence the composition of the gut microbiota, which has profound implications for human health and disease. nih.gov

Future research in this area will focus on elucidating the complex regulatory networks that control glycan sulfation and desulfation, and how dysregulation of these pathways contributes to diseases like cancer and inflammatory conditions. frontiersin.orgnih.gov

Exploration of Sulfated Carbohydrates as Glycobiological Probes

The specific binding interactions between sulfated carbohydrates and proteins (such as growth factors and lectins) are central to many biological recognition events. ehu.eus This has spurred the development of synthetic sulfated carbohydrates and their derivatives as molecular probes to investigate these interactions and their functional consequences. tocris.com

One promising approach is the creation of specific carbohydrate-binding modules (CBMs), which are protein domains that recognize and bind to specific carbohydrate structures. researchgate.net Researchers have identified CBMs with specificity for sulfated polysaccharides like sulfated fucans. By fusing these CBMs to fluorescent proteins, it is possible to create probes that can visualize the location of specific sulfated glycans within tissues. researchgate.net

Another powerful strategy is metabolic glycoengineering, where cells are fed unnatural monosaccharide derivatives containing chemical "handles" (like azides or alkynes). tocris.com These chemical reporters are incorporated by the cell's own metabolic machinery into its glycans. The handles can then be used for bioorthogonal chemical reactions, allowing researchers to attach fluorescent tags or other labels to visualize and study the modified glycans without perturbing the biological system. tocris.com These advanced probes are invaluable tools for dissecting the roles of specific sulfated structures in complex cellular processes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies enable regioselective sulfation at the 2- and 3-positions of α-D-glucopyranose?

- Methodological Answer : Regioselective sulfation is achieved through orthogonal protection-deprotection strategies. For example, acetyl groups (e.g., 2,3,4,6-tetra-O-acetyl derivatives) can protect hydroxyls at non-target positions during sulfation . Stepwise sulfation involves:

Protection : Temporarily blocking reactive hydroxyl groups (e.g., 4- and 6-positions) using acetyl or benzyl groups.

Sulfation : Introducing sulfate groups at 2- and 3-positions via sulfating agents (e.g., sulfur trioxide complexes).

Deprotection : Selective removal of protecting groups under mild conditions (e.g., alkaline hydrolysis for acetyl groups).

Characterization via NMR and mass spectrometry (MS) ensures regiochemical fidelity .

Q. Which analytical techniques confirm the sulfation pattern of 2,3-DI-O-Sulfo-α-D-glucopyranose?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify sulfate positions via deshielding effects and coupling patterns. 2D HSQC/TOCSY resolves overlapping signals in complex carbohydrate structures .

- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF or ESI-MS) detects molecular ion peaks and sulfate-specific fragmentation patterns .

- Ion Chromatography : Quantifies sulfate content and purity by separating sulfated isomers .

Advanced Research Questions

Q. How can conflicting data from NMR and MS regarding sulfation sites be resolved?

- Methodological Answer :

- Complementary Techniques : Use isotopic labeling (e.g., 13C-glucose derivatives) to trace sulfation sites via NMR isotope shifts .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for hypothesized sulfation patterns, reconciling discrepancies between experimental data .

- Enzymatic Digestion : Sulfatase enzymes selectively cleave sulfate groups; post-digestion MS analysis identifies resistant sites, validating sulfation positions .

Q. What experimental approaches study interactions between 2,3-DI-O-Sulfo-α-D-glucopyranose and heparin-binding proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the sulfated compound on a sensor chip to measure binding kinetics (e.g., kon/koff rates) with heparin-binding proteins like antithrombin III .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Competitive Assays : Use fluorescently labeled heparin analogs to assess displacement by sulfated derivatives .

Q. What challenges arise in maintaining sulfate group stability during acidic/enzymatic hydrolysis, and how are they mitigated?

- Methodological Answer :

- Acidic Conditions : Sulfate esters hydrolyze under strong acidic conditions. Mitigation involves:

- pH Control : Use buffered mild acids (e.g., 0.1 M HCl at 4°C) .

- Protective Groups : Stabilize sulfates via counterion exchange (e.g., sodium salts) .

- Enzymatic Hydrolysis : Sulfatases require specific pH and cofactors. Inhibitors like phosphate analogs (e.g., Na3VO4) block unwanted enzymatic activity during structural studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies in sulfation efficiency across synthetic batches?

- Methodological Answer :

- Process Optimization : Standardize reaction parameters (temperature, reagent stoichiometry) using Design of Experiments (DoE) to identify critical variables .

- Quality Control : Implement inline FTIR or Raman spectroscopy to monitor sulfation in real-time .

- Batch Comparison : Statistical analysis (e.g., ANOVA) of sulfate content (via ion chromatography) identifies outliers or systematic errors .

Biological Relevance

Q. What role does 2,3-DI-O-Sulfo-α-D-glucopyranose play in mimicking natural sulfated glycans for mechanistic studies?

- Methodological Answer :

- Glycosaminoglycan (GAG) Mimetics : The compound serves as a simplified model for heparan sulfate, enabling studies on sulfation-dependent protein interactions (e.g., growth factor signaling) .

- Enzyme Substrates : Test specificity of sulfotransferases or sulfatases by comparing activity against synthetic 2,3-di-O-sulfo derivatives versus natural substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.